molecular formula C23H17Cl2F3N2O4S B11674041 Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B11674041
M. Wt: 545.4 g/mol
InChI Key: VGWLLMMVKVHOOC-UHFFFAOYSA-N
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Description

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as halogenation, amination, and esterification. Specific reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine
  • 5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furancarboxaldehyde

Uniqueness

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiophene core, which is known for its diverse biological activities due to various substituents that can enhance pharmacological properties. This article delves into the biological activity of this compound, examining its synthesis, potential therapeutic applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C25H22ClF3N2O4S
  • Molar Mass : 538.97 g/mol
  • Key Functional Groups :
    • Thiophene ring
    • Chloro group
    • Trifluoromethyl group
    • Amide functionalities

The presence of these functional groups suggests that the compound may exhibit reactivity and biological activity, making it a subject of interest in drug development and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the thiophene core.
  • Introduction of the chloro and trifluoromethyl substituents.
  • Amide bond formation to integrate various amine functionalities.

Antitumor Activity

Research indicates that compounds containing thiophene moieties often exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiophene can act as inhibitors of various kinases involved in tumor growth and proliferation.

Case Study: EGFR Inhibition

A study focused on a series of thiophene derivatives demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound showed promising IC50 values against several tumor cell lines:

  • A549 (Lung cancer) : IC50 = 0.35 μM
  • MCF-7 (Breast cancer) : IC50 = 3.24 μM
  • PC-3 (Prostate cancer) : IC50 = 5.12 μM

These findings suggest that this compound could potentially be developed as an effective antitumor agent due to its structural similarities with other active thiophene derivatives .

Antimicrobial and Anti-inflammatory Properties

Thiophene derivatives are also noted for their antimicrobial and anti-inflammatory activities. Research has highlighted the ability of such compounds to inhibit bacterial growth and modulate inflammatory responses, suggesting potential applications in treating infections and inflammatory diseases.

Comparative Activity Table

Activity TypeCompound ExampleIC50 Value
AntitumorEthyl Thiophene Derivative0.35 μM (A549)
AntimicrobialVarious ThiophenesVaries
Anti-inflammatorySelected ThiophenesVaries

Properties

Molecular Formula

C23H17Cl2F3N2O4S

Molecular Weight

545.4 g/mol

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H17Cl2F3N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-5-4-6-14(24)9-12)20(32)29-16-10-13(23(26,27)28)7-8-15(16)25/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

VGWLLMMVKVHOOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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